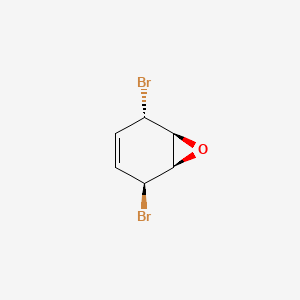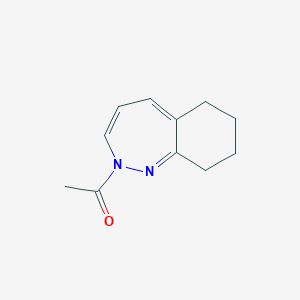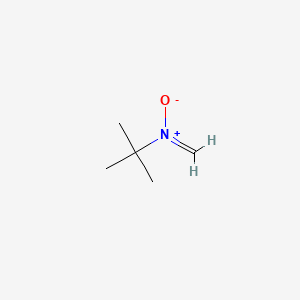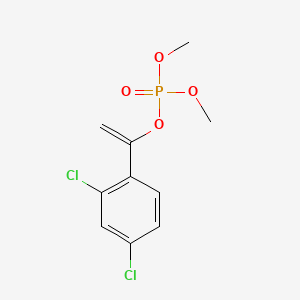
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a hydroxyimino group, and a nitrile group
Métodos De Preparación
The synthesis of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as ethyl acetoacetate, hydroxylamine, and nitrile-containing compounds. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions may involve the addition of nucleophiles or electrophiles to the compound, forming new bonds and resulting in various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups and properties.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and function. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one: This compound has a similar hydroxyimino group but differs in its ring structure and overall properties.
Cymoxanil: A fungicide with a hydroxyimino group, used in agriculture for its antimicrobial properties.
Indole derivatives: Compounds with similar heterocyclic structures, used in various biological and chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research.
Propiedades
Número CAS |
41523-12-0 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-ethyl-5-hydroxyimino-4-methyl-6-oxo-2H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-3-12-5-7(4-10)6(2)8(11-14)9(12)13/h14H,3,5H2,1-2H3 |
Clave InChI |
IMNVVCLWUPWIJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(=C(C(=NO)C1=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















